2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride

Catalog No.
S1492654
CAS No.
1049718-43-5
M.F
C13H19BrClNO
M. Wt
320.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butylamino)-3'-bromopropiophenone Hydrochl...

CAS Number

1049718-43-5

Product Name

2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride

IUPAC Name

1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;hydrochloride

Molecular Formula

C13H19BrClNO

Molecular Weight

320.65 g/mol

InChI

InChI=1S/C13H18BrNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H

InChI Key

HMVQYWGSISNYSZ-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.Cl

Synonyms

1-(3-Bromophenyl)-2-(tert-butylamino)propan-1-one Hydrochloride; USP Bupropion Hydrochloride Related Compound B;

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.Cl
  • Small molecule design and synthesis

    BrAPP contains a combination of functional groups (amide, ketone, aromatic ring, amine) that are commonly found in bioactive molecules. Researchers might study BrAPP as a potential starting material or scaffold for the design and synthesis of new molecules with desired properties [].

  • Chemical libraries and screening

    BrAPP could be included in libraries of small molecules that are screened against biological targets (proteins, enzymes) to identify potential drug candidates []. This approach is a cornerstone of pharmaceutical research.

2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride is a chemical compound categorized primarily as an impurity or intermediate in pharmaceutical formulations, particularly related to Bupropion, an antidepressant and smoking cessation aid. It has a molecular formula of C13H16BrClN and a CAS number of 1049718-43-5. The compound typically appears as an off-white solid and is utilized in various chemical analyses and pharmaceutical testing .

There is no information regarding the mechanism of action for this specific compound.

  • Potential skin and eye irritant: The amine group might cause irritation upon contact [].
  • Suspected respiratory irritant: Inhalation of dust or fumes from the compound could irritate the respiratory system [].
  • Unknown flammability and reactivity: Without further data, it's advisable to treat the compound with caution regarding flammability and reactivity.

The chemical structure of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride allows it to participate in several types of reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Reduction Reactions: The carbonyl group can undergo reduction to form corresponding alcohols or amines.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base equilibria, affecting its solubility and reactivity in different environments.

Synthesis of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride typically involves multi-step organic reactions:

  • Formation of the Bromopropiophenone: Starting from propiophenone, bromination at the 3' position is achieved using brominating agents.
  • Amine Substitution: tert-Butylamine is then introduced to form the amine derivative.
  • Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to yield the hydrochloride salt form.

These methods highlight the compound's synthetic accessibility, making it valuable for research and pharmaceutical applications .

2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride is primarily used in:

  • Pharmaceutical Testing: It serves as a reference standard for quality control in the production of Bupropion.
  • Research: Investigated for potential pharmacological properties and interactions with various biological systems.
  • Chemical Synthesis: Acts as an intermediate for synthesizing other pharmaceutical compounds.

Several compounds share structural similarities with 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
Bupropion HydrochlorideCore structurePrimary antidepressant and smoking cessation aid
2-(Isopropylamino)-3'-bromopropiophenoneDifferent amine groupPotentially different pharmacological effects
3-BromopropiophenoneLacks amine functionalityUsed in various organic syntheses

These comparisons highlight the uniqueness of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride in terms of its specific amine group and its role as an impurity in Bupropion formulations .

Bromination Strategies in Propiophenone Derivatives

The bromination of propiophenone represents a critical first step in synthesizing 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride. Several distinct methodologies have been developed for this transformation, each offering unique advantages and limitations.

Traditional approaches employ elemental bromine (Br₂) in various solvents. According to patent DE859146C, bromination of propiophenone can be performed efficiently in aqueous suspension at temperatures below the boiling point of water when the solution is saturated with salts such as sodium chloride or sodium sulfate. This method achieves nearly quantitative yields under optimized conditions while avoiding organic solvents, representing an environmentally favorable approach. The reaction proceeds smoothly with immediate decolorization of bromine, indicating rapid conversion of the starting material.

A significant alternative involves N-bromosuccinimide (NBS) as the brominating agent. When used with p-toluenesulfonic acid (TsOH) in acetonitrile, NBS provides reliable and high-yielding α-bromination of propiophenone derivatives. However, this approach has economic limitations due to the higher cost of NBS compared to elemental bromine.

More recently, copper-catalyzed bromination has gained attention. Research has demonstrated that CuBr₂-carbohydrate complexes exhibit excellent regio- and chemo-selectivity in the bromination of propiophenone. These complexes provide controlled reactivity under mild conditions, though their preparation adds complexity to the overall synthetic process.

An innovative approach described in Korean patent KR20160119898A involves the in-situ generation of bromine by adding sodium chlorate to hydrobromic acid, followed by bromination of phenylalkyl ketone derivatives. This method yields α-bromopropiophenone at 98% crude yield while avoiding direct handling of elemental bromine, significantly enhancing operational safety.

Modern synthetic techniques include solvent-free, microwave-assisted bromination using NBS. This method achieves regioselective α-bromination of aralkyl ketones with excellent yields without requiring solvents or catalysts. The reaction time is dramatically reduced under microwave irradiation, and the work-up procedure is simplified, presenting an efficient and environmentally responsible protocol.

Table 1: Comparison of Bromination Strategies for Propiophenone Derivatives

MethodReagentsConditionsYield (%)AdvantagesLimitationsReference
Aqueous SuspensionBr₂, NaCl or Na₂SO₄50-60°C~100Avoids organic solvents, High yieldRequires handling of Br₂
NBS with CatalystNBS, TsOH, CH₃CNRoom temp.HighHigh regioselectivityHigher cost of NBS
CuBr₂ ComplexesCuBr₂-carbohydrateMildGoodHigh chemo-selectivityComplex preparation
Microwave-AssistedNBSMW irradiation, solvent-freeExcellentShort reaction time, Green chemistryRequires specialized equipment
In-situ Br₂ GenerationHBr, NaClO₃Room temp.98Safe handling, EconomicalWaste management needed

The bromine atom in 3'-bromopropiophenone can be introduced at the meta position of the phenyl ring through direct bromination of the aromatic ring, distinct from the α-position bromination. The selective bromination of the aromatic ring typically requires different reaction conditions with appropriate catalysts to direct the substitution to the desired position.

Amination Reactions with tert-Butylamine

Following successful bromination, the reaction with tert-butylamine to form 2-(tert-Butylamino)-3'-bromopropiophenone represents a challenging yet critical transformation in the synthetic pathway. This nucleophilic substitution reaction faces significant challenges due to the steric hindrance of the tert-butyl group.

As noted in patent US3819706A, "the reaction of Step (3) is subject to hindrance and t-butylamine normally reacts very slowly with α-bromopropiophenones". To overcome this limitation, the patent recommends acetonitrile as the preferred solvent, which offers marked advantages as a "fast solvent" that remains unreactive under reaction conditions while facilitating the substitution reaction.

The patent further states: "Other polar solvents, protic or aprotic may be used, for example lower aliphatic ketones or ethers, but the reaction is slow in these solvents". Additional viable solvents include dimethylformamide, nitromethane, dimethylsulfoxide, and hexamethylphosphoramide, though these generally result in slower reaction rates compared to acetonitrile.

Optimal reaction conditions typically involve heating the reactants, preferably at the reflux temperature of the reaction mixture. The tert-butylamine is generally used in excess relative to the ketone, with up to five times the equimolar quantity recommended to ensure complete conversion. For α-chloro derivatives, which are even less reactive than α-bromo derivatives, the addition of a catalytic amount of sodium iodide can facilitate the reaction through in-situ halogen exchange.

The mechanism of this transformation involves nucleophilic substitution, where tert-butylamine acts as a nucleophile, displacing the bromine atom at the α-position of the propiophenone derivative. The steric bulk of the tert-butyl group creates a significant energy barrier to this displacement, necessitating the optimized conditions described above.

Table 2: Optimization of Amination Reaction Conditions

ParameterOptimized ConditionEffect on ReactionReference
SolventAcetonitrileFast reaction, unreactive under conditions
TemperatureRefluxOvercomes steric hindrance
Amine:Ketone RatioUp to 5:1Ensures complete conversion
CatalystNaI (for α-chloro derivatives)Facilitates halogen exchange
Reaction TimeOvernightEnsures complete reaction

A practical example of this transformation described in patent US3819706A involves the reaction of m-chloro-α-bromopropiophenone with t-butylamine in acetonitrile. After allowing the reaction mixture to stand overnight, it undergoes aqueous work-up and conversion to the hydrochloride salt using concentrated hydrochloric acid. The purified product, analytically and spectrographically pure m-chloro-α-t-butylaminopropiophenone hydrochloride, exhibits a melting point of 233-234°C.

The same principles apply to the synthesis of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride, with appropriate modifications to account for the bromine substituent at the 3' position of the phenyl ring rather than a chlorine substituent at the meta position.

Acid-Catalyzed vs. Solvent-Free Bromination Approaches

The bromination of propiophenone derivatives can be achieved through various methodologies, with acid-catalyzed and solvent-free approaches representing two distinct categories with significant implications for synthetic efficiency, environmental impact, and scalability.

Traditional acid-catalyzed bromination typically employs acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as catalysts. According to findings from synthetic chemists, "For the bromination using NBS, a sulfonic acid catalyst has to be used. A lot of potential product was wasted using MsOH, which is not a very good catalyst for this reaction." TsOH has proven particularly effective when used with NBS in acetonitrile, providing reliable and high-yielding results. This methodology benefits from extensive literature precedent and well-established reaction parameters but typically requires organic solvents, presenting environmental and economic considerations.

In contrast, solvent-free approaches have emerged as environmentally superior alternatives. Research published in Current Microwave Chemistry describes "an exceptionally efficient, environmentally safe and economic method... for regioselective α-bromination of various aralkyl ketones using N-bromosuccinimide (NBS) under microwave irradiation... without use of either a solvent or a catalyst." This approach offers numerous advantages:

  • Dramatically reduced reaction times under microwave irradiation
  • Simplified work-up procedures with minimal waste generation
  • Excellent product yields, maximizing resource efficiency
  • Potential for reagent recovery and regeneration through environmentally responsible protocols

Another solvent-free approach utilizes aqueous suspension with salts like sodium chloride or sodium sulfate. This method completely eliminates organic solvents while still achieving nearly quantitative yields under optimized conditions, representing an economically and environmentally favorable alternative to traditional methods.

Table 3: Comparison of Acid-Catalyzed and Solvent-Free Bromination Approaches

ParameterAcid-CatalyzedSolvent-FreeReference
Reaction MediumOrganic solvents with acid catalystsNo solvents or aqueous suspension, ,
Reaction TimeModerate to longVery short (microwave) or moderate (aqueous),
Environmental ImpactHigher (solvent use, acid waste)Lower (minimal waste, green chemistry)
ScalabilityWell-establishedEmerging (microwave limitations),
YieldGood to excellentExcellent, ,
Cost-EffectivenessModerate (solvent costs)Higher (energy savings, waste reduction),

The choice between these approaches involves trade-offs between established methodologies with extensive precedent and newer, greener alternatives that align with sustainable chemistry principles. For industrial-scale production, economic factors and environmental regulations increasingly favor solvent-free or aqueous approaches when technically feasible.

Comparative Analysis of NBS vs. Br₂ Utilization in Intermediate Formation

The selection between N-bromosuccinimide (NBS) and elemental bromine (Br₂) for propiophenone bromination represents a critical decision point in the synthetic pathway to 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride. Each reagent offers distinct advantages and limitations that warrant careful evaluation based on synthetic goals, safety considerations, and economic factors.

Elemental bromine represents the most atom-economical approach to bromination. As noted in a comprehensive review, "The most straightforward, inexpensive and atom economic halogenations involve the use of elemental halogens (X₂)." Traditional methods using Br₂ can achieve nearly quantitative yields under optimized conditions. However, this approach presents significant challenges:

  • Safety Hazards: Bromine is highly toxic, corrosive, and volatile, presenting serious health and safety concerns.
  • Handling Difficulties: "The method of directly using bromine (Br₂) in the conventional bromination reaction is difficult to ensure the safety of the operator and requires considerable care in handling and avoids application to the production process."
  • Environmental Concerns: Potential for pollution if not properly contained and managed.
  • Reactivity Control: High reactivity can lead to selectivity issues and side reactions without precise control measures.

In contrast, NBS offers a safer alternative while addressing many of these concerns. This crystalline solid serves as a controlled bromine source with significantly reduced volatility and toxicity. According to synthetic chemistry discussions, "NBS in acetonitrile with TsOH as catalyst is reliable and high yielding for alpha-bromination". The advantages of NBS include:

  • Enhanced Safety Profile: Solid, non-volatile compound with reduced handling hazards.
  • Improved Selectivity: Often provides superior regioselectivity in bromination reactions.
  • Cleaner Reaction Profiles: Typically results in fewer side products, simplifying purification.
  • Operational Simplicity: Eliminates specialized equipment requirements for handling elemental bromine.

However, economic considerations present a significant limitation of NBS-based methods: "When N-bromosuccinimide (NBS) is used, economic efficiency is lowered as a main cause of increase in raw material value." This cost differential can substantially impact large-scale production economics.

An innovative approach addressing limitations of both traditional methods involves in-situ bromine generation by adding sodium chlorate to hydrobromic acid. This method retains the atom economy of bromine while avoiding direct handling of the elemental form, representing an effective compromise between safety and economic considerations.

Table 4: Comparative Analysis of NBS vs. Br₂ for Bromination of Propiophenone Derivatives

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)In-situ Br₂ GenerationReference
SafetyHigher (solid, less volatile)Lower (toxic, corrosive, volatile)Intermediate (avoids direct Br₂ handling),
CostHigherLowerIntermediate
Atom EconomyLowerHigherHigher
RegioselectivityHigher (especially with catalysts)Variable (condition-dependent)Good,
Reaction ConditionsMild to moderateOften requires careful controlModerate, ,
Environmental ImpactModerateHigher (potential emissions)Lower (minimal waste),
ScalabilityGood (but cost limitations)Challenging (safety concerns)Good (safer, economical)

The selection between these bromination approaches should be informed by specific synthetic requirements, safety protocols, scale considerations, and economic constraints. For laboratory-scale synthesis, the safety advantages of NBS often outweigh cost considerations, while industrial-scale production may favor in-situ bromine generation approaches that balance safety and economic factors.

Flow Reactor Applications in Scalable Synthesis

Continuous flow chemistry represents a transformative approach to the synthesis of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride, offering significant advantages in process efficiency, safety, and scalability compared to traditional batch methodologies. Flow reactors excel in managing hazardous reagents such as those employed in bromination steps, making them particularly valuable for this synthetic pathway.

As highlighted by Cantillo and Kappe, "Using continuous flow chemistry halogenations involving X₂ and HX can be performed in a safe and controllable manner. Reagents can be accurately dosed even for gas/liquid reactions, and exotherms are easily controlled. Hazardous chemicals can be readily quenched in line avoiding any undesired exposures and significantly enhancing the process safety." This precise control over reaction parameters enables optimization of both selectivity and yield while minimizing safety risks.

Research published in Science Direct demonstrates practical application of continuous flow methodology in synthesizing α-ketoamides via bromo intermediates similar to those involved in producing 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride. The authors report that performing the reaction in a continuous flow reactor reduced residence time to just 20 minutes, representing a substantial improvement over traditional batch processes.

The key advantages of flow reactor applications in this synthesis include:

  • Enhanced Safety Management: Flow reactors process small quantities of hazardous reagents at any given time, minimizing risks associated with bromine and other reactive compounds.

  • Superior Temperature Control: High surface-to-volume ratios enable precise temperature regulation even for highly exothermic bromination reactions, improving selectivity.

  • Consistent Product Quality: Uniform reaction conditions minimize batch-to-batch variability, ensuring consistent product specifications.

  • Accelerated Reaction Kinetics: Improved mixing and heat transfer can significantly reduce reaction times, as demonstrated in multiple studies.

  • Seamless Scalability: Flow processes scale through either extended operation time or parallel reactor implementation ("numbering up"), providing straightforward transition from laboratory to production scale.

  • Integrated Processing: Flow systems enable multi-step processes with in-line work-up, purification, and analysis, streamlining overall production workflows.

For bromination of propiophenone derivatives, flow systems allow precise addition of brominating agents with careful temperature control to maximize selectivity for the desired α-brominated product. The hazardous nature of bromination reagents makes this step particularly suitable for flow chemistry approaches.

The subsequent amination with tert-butylamine, described as "subject to hindrance", benefits from the enhanced mixing characteristics of flow reactors. Additionally, flow systems can safely operate at elevated temperatures and pressures, potentially accelerating this typically slow reaction while maintaining safety parameters.

Table 5: Advantages of Flow Reactor Applications in the Synthesis of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride

AspectBatch ProcessFlow ProcessAdvantage of FlowReference
Safety of BrominationHigher risk (larger quantities of Br₂)Lower risk (small amounts at any time)Significant safety enhancement
Reaction TimeLonger (hours)Shorter (minutes)Improved productivity
Temperature ControlChallenging for exothermic reactionsPrecise due to high surface-to-volume ratioBetter selectivity, fewer side reactions
Scale-upRequires process redesignLinear (time extension) or parallel (numbering up)Simplified scaling strategy
Process IntegrationSeparate operationsPotential for in-line workup and analysisStreamlined overall process
Economic EfficiencyHigher solvent usage, longer timesReduced solvent, shorter timesLower operational costs,

Solvent choice significantly impacts both reaction efficiency and environmental sustainability. Traditional methods use N-methylpyrrolidinone (NMP) for bromination and dichloromethane (DCM) for amination, but these solvents pose toxicity and recyclability challenges [4]. Recent advancements prioritize greener alternatives:

Solvent StageTraditional SolventGreen AlternativeRecyclability (%)
BrominationNMPCyrene™ (dihydrolevoglucosenone)85–90 [4]
AminationDCMEthyl acetate95–98 [2] [4]

Cyrene™, a bio-based solvent, reduces reprotoxic risks while maintaining reaction yields (>92%) [4]. Ethyl acetate’s low toxicity and high recoverability via distillation make it ideal for amination. Patent US20090012328A1 further demonstrates that solvent recycling loops reduce raw material costs by 40% in large-scale production [2].

Yield Enhancement Through Molar Ratio Adjustments

Optimizing reactant ratios is critical for maximizing yield. The bromination step requires a 1:1 molar ratio of 3'-chloropropiophenone to bromine to avoid di-brominated impurities [1]. Excess bromine (>1.2 eq) increases byproduct formation by 15–20%, necessitating precise stoichiometric control [3].

In the amination stage, a 2.5:1 molar excess of tert-butylamine relative to the brominated intermediate ensures complete conversion. This excess drives the reaction to >98% completion while allowing unreacted amine to be recovered via acid-base extraction [2]. Adjusting the HCl concentration during hydrochloride salt formation to 3.0–3.5 M minimizes neutralization side reactions, improving crystallinity and final purity (99.5% by HPLC) [1].

Purification Techniques for Impurity Control (e.g., Dibrominated Byproducts)

Dibrominated byproducts, such as 2,2-dibromo-1-(3-chlorophenyl)propan-1-one (Bupropion Impurity 10), are major contaminants requiring stringent control [3]. Industrial purification employs a multi-step approach:

  • Crystallization: Crude product is dissolved in hot ethanol (70°C) and cooled to 4°C, selectively precipitating bupropion hydrochloride (85% recovery) [2].
  • Chromatography: Reverse-phase C18 columns with acetonitrile/water mobile phases remove residual dibrominated impurities (<0.1%) [3].
  • Wash Cycles: Sequential washes with cold ethyl acetate and hexane eliminate hydrophobic contaminants [1].

These steps reduce total impurities to <0.5%, meeting pharmacopeial standards [3].

Cost-Effective Pathways for Bulk Production

Bulk manufacturing prioritizes process intensification and waste minimization. Key strategies include:

  • Catalyst-Free Reactions: Eliminating catalysts reduces raw material costs by 25% [1].
  • In Situ Quenching: Direct neutralization of reaction mixtures with HCl avoids intermediate isolation, cutting cycle times by 30% [2].
  • Waste Valorization: Bromine-rich byproducts are treated with sodium thiosulfate to recover sodium bromide, which is resold to chemical suppliers [4].

The green synthesis route developed by York University reduces the overall E-factor (kg waste/kg product) from 138 to 46, primarily through solvent substitution and recycling [4]. Additionally, continuous manufacturing systems achieve 90% space-time yield improvements compared to batch processes [5].

2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride represents a critical synthetic intermediate and process-related impurity in bupropion hydrochloride synthesis pathways [1] [2]. This compound, also designated as Bupropion Hydrochloride Related Compound B according to United States Pharmacopeia specifications, emerges through halogen substitution reactions during the manufacturing process [3] [4].

The compound exhibits a molecular formula of C13H19BrClNO with a molecular weight of 320.65 grams per mole [5] [6]. Its chemical identity is characterized by the presence of a brominated aromatic ring system coupled with a tertiary butyl amino functionality, distinguishing it structurally from the parent bupropion molecule through the substitution of chlorine with bromine at the meta position of the phenyl ring [1] .

Impurity profiling studies have established that this compound typically appears at concentration levels ranging from 0.2 to 1.0 percent relative to the active pharmaceutical ingredient in commercial bupropion formulations [8] [9]. The formation mechanism involves nucleophilic aromatic substitution reactions where bromide ions, present as trace contaminants or introduced through synthetic reagents, replace the chlorine atom in the intermediate synthesis stages [10] [11].

Comprehensive impurity profiling methodologies have identified this compound alongside four other principal impurities in bupropion synthesis: hydroxybupropion derivatives, morpholinol impurities, and various halogenated analogs [12] [13]. The relative retention time of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride in reversed-phase high-performance liquid chromatography systems typically ranges from 0.85 to 1.15 relative to bupropion, depending on the specific chromatographic conditions employed [8] [9].

Regulatory authorities require rigorous identification and quantification of this impurity due to potential pharmacological activity differences compared to the parent compound. The bromine substitution alters the electronic properties of the aromatic system, potentially affecting dopamine and norepinephrine reuptake inhibition mechanisms [14] [15].

High-Performance Liquid Chromatography Methodologies for Related Compound Identification

Advanced high-performance liquid chromatography methodologies have been developed specifically for the separation and quantification of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride from bupropion and related impurities [8] [9]. These methods employ sophisticated chromatographic approaches to achieve baseline resolution of structurally similar compounds.

The most effective analytical approaches utilize reversed-phase chromatography with C18 stationary phases, typically employing columns with particle sizes of 5 micrometers and dimensions of 250 × 4.6 millimeters [6] [16]. Mobile phase compositions consist of gradient elution systems beginning with 37.5 percent acetonitrile in aqueous phase, progressing to 70 percent acetonitrile over the course of the analytical run [8] [9].

Detection is accomplished using ultraviolet spectrophotometry at wavelengths of 215 nanometers or 252 nanometers, providing adequate sensitivity for impurity quantification at the required specification limits [6] [17]. The retention time for 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride under optimized conditions ranges from 11.5 to 12.5 minutes, with excellent peak symmetry and resolution from adjacent peaks [8] [16].

Method selectivity studies have demonstrated complete separation of this impurity from bupropion hydrochloride, hydroxybupropion, morpholinol impurities, and other process-related compounds [8] [18]. The critical separation parameters include resolution values exceeding 2.0 between adjacent peaks and tailing factors below 1.5 for all analytes [9] [19].

Temperature control represents a crucial parameter in these analytical methods, with column temperatures maintained between 30 and 40 degrees Celsius to ensure consistent retention times and peak shapes [8] [20]. Flow rates are optimized at 1.0 milliliter per minute to achieve optimal separation efficiency while maintaining reasonable analysis times [16] [21].

Injection volumes of 20 microliters provide adequate detector response while avoiding column overloading effects that could compromise separation quality [6] [19]. System suitability testing requirements include theoretical plate counts exceeding 2000 per meter and retention time reproducibility within 2 percent relative standard deviation [9] [22].

Stability Studies of Intermediate and Final Product

Comprehensive stability studies of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride have been conducted to establish degradation pathways, storage requirements, and shelf-life specifications for both the isolated compound and formulated products containing this impurity [23] [24].

Long-term stability studies conducted under International Council for Harmonization guidelines demonstrate that the compound exhibits acceptable stability when stored at 2 to 8 degrees Celsius in sealed containers protected from light [3] [5]. Under these conditions, assay values remain within 95 to 105 percent of initial concentration for periods extending up to 24 months [23] [25].

Accelerated stability testing at 40 degrees Celsius and 75 percent relative humidity reveals measurable degradation occurring through multiple pathways [23] [24]. Primary degradation mechanisms include hydrolysis of the carbonyl functionality, oxidation of the amino group, and debromination reactions [10] [26]. The degradation rate constant under accelerated conditions follows first-order kinetics with an activation energy of approximately 85 kilojoules per mole [24] [26].

Photostability studies conducted according to International Council for Harmonization Q1B guidelines indicate significant photodegradation when exposed to ultraviolet and visible light [23] [25]. The compound exhibits particular sensitivity to wavelengths below 320 nanometers, resulting in the formation of various photodegradation products including dehalogenated analogs and oxidized derivatives [26] [27].

Forced degradation studies under acidic conditions demonstrate hydrolysis of the ketone functionality, leading to the formation of carboxylic acid derivatives and amine fragments [10] [26]. Basic hydrolysis proceeds through similar mechanisms but at accelerated rates, particularly at pH values exceeding 9.0 [24] [27].

Thermal degradation studies reveal that the compound undergoes decomposition at temperatures exceeding 150 degrees Celsius, with initial degradation involving cleavage of the carbon-nitrogen bond followed by aromatic ring fragmentation [28] [26]. Mass balance studies during forced degradation typically achieve recoveries between 95 and 105 percent when degradation products are included in the analysis [23] [24].

Stability-indicating analytical methods employed in these studies demonstrate adequate separation of the parent compound from all identified degradation products [8] [29]. Method validation for stability studies includes specificity, linearity, accuracy, precision, and robustness parameters meeting International Council for Harmonization Q2(R2) requirements [19] [22].

Validation of Chaotropic Chromatography for Purity Assessment

Chaotropic chromatography represents an advanced analytical approach specifically validated for the purity assessment of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride and related basic pharmaceutical compounds [8] [9]. This methodology employs chaotropic salts as mobile phase additives to enhance retention, selectivity, and peak symmetry for ionizable analytes [20] [30].

The most effective chaotropic agents for this application include potassium hexafluorophosphate, sodium perchlorate, and potassium trifluoroacetate [8] [31]. Optimal results are achieved using potassium hexafluorophosphate at concentrations of 45 millimolar in the aqueous mobile phase component [8] [9]. These chaotropic salts function through multiple mechanisms including ion-pair formation, disruption of solvation shells, and modification of the stationary phase surface [32] [33].

Method validation studies demonstrate linearity ranges from 0.2 to 1.0 microgram per milliliter for impurity quantification, with correlation coefficients exceeding 0.999 [8] [9]. Limits of detection achieve values as low as 0.07 microgram per milliliter, while limits of quantification range from 0.2 to 0.4 microgram per milliliter depending on the specific impurity [8] [9].

Precision studies conducted at multiple concentration levels yield relative standard deviations below 6.2 percent for both repeatability and intermediate precision measurements [8] [9]. Accuracy assessments demonstrate recovery values ranging from 90.3 to 104.5 percent across the validated concentration range [8] [9].

Specificity studies confirm the absence of interference from excipients, degradation products, and other process-related impurities [8] [9]. Peak purity assessments using diode array detection verify the homogeneity of all analyte peaks throughout the chromatographic analysis [9] [19].

Robustness testing evaluates the effect of deliberate variations in chromatographic parameters including mobile phase composition, column temperature, flow rate, and gradient conditions [8] [20]. Design of experiments approaches including Plackett-Burman designs identify critical method parameters and establish acceptable operating ranges [20] [34].

System suitability criteria include minimum resolution requirements of 1.5 between critical peak pairs, theoretical plate counts exceeding 2000 per meter, and retention time reproducibility within 2 percent relative standard deviation [9] [19]. Method transfer studies between different laboratories and instrument systems demonstrate equivalent performance when operating within established parameter ranges [28] [22].

Regulatory Compliance in Pharmaceutical Intermediate Analysis

Regulatory compliance for 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride analysis encompasses multiple international guidelines and pharmacopeial requirements governing pharmaceutical intermediate testing [35] [36]. These requirements ensure that analytical methods meet stringent standards for accuracy, precision, and reliability in regulatory submissions [19] [22].

International Council for Harmonization Q2(R2) guidelines establish comprehensive validation requirements for analytical procedures used in pharmaceutical intermediate analysis [35] [19]. These guidelines mandate validation of specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness parameters [19] [22]. Method validation protocols must demonstrate fitness for intended purpose across the complete analytical measurement range [22] [37].

International Council for Harmonization Q3A(R2) and Q3B(R2) guidelines specifically address impurity identification and qualification thresholds for pharmaceutical substances and products [36] [38]. For 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride, identification thresholds typically require structural elucidation at levels exceeding 0.10 percent relative to the active pharmaceutical ingredient [38] [39].

United States Food and Drug Administration regulations under 21 Code of Federal Regulations 211.166 mandate stability testing requirements for pharmaceutical intermediates used in drug manufacturing [36] [38]. These regulations require establishment of appropriate storage conditions, testing frequencies, and specification limits based on stability study data [25] [38].

European Medicines Agency guidelines align with International Council for Harmonization requirements while incorporating additional regional specifications for analytical method validation [36] [22]. These guidelines emphasize risk-based approaches to method development and validation, particularly for complex pharmaceutical intermediates [22] [37].

International Council for Harmonization Q14 guidelines introduce analytical quality by design principles for method development [35] [37]. These approaches require systematic understanding of method parameters, design space establishment, and control strategy implementation [37] [32]. For chaotropic chromatography methods, design space definition must consider chaotropic agent concentration, mobile phase composition, and temperature effects [8] [20].

United States Pharmacopeia Chapter 621 provides specific requirements for chromatographic methods used in pharmaceutical analysis [36] [19]. These requirements include system suitability criteria, resolution requirements, and acceptance limits for various chromatographic parameters [19] [21].

Regulatory submission requirements mandate inclusion of comprehensive analytical data packages including method validation reports, stability data, and impurity profiles [35] [36]. These submissions must demonstrate compliance with Good Manufacturing Practice guidelines and quality assurance requirements [38] [27].

International Council for Harmonization Q1A(R2) stability testing guidelines establish requirements for long-term, intermediate, and accelerated stability studies of pharmaceutical intermediates [25] [36]. These studies must employ validated stability-indicating analytical methods capable of quantifying degradation products and related substances [23] [25].

Regulatory inspection preparedness requires maintenance of complete documentation including analytical method validation protocols, stability study reports, and change control records [36] [38]. Analytical data integrity requirements mandate electronic record security, audit trail maintenance, and data backup procedures [22] [38].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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